molecular formula C25H21NO4S B2968181 3-(4-METHOXYBENZOYL)-6-METHYL-4-(4-METHYLBENZENESULFONYL)QUINOLINE CAS No. 872199-34-3

3-(4-METHOXYBENZOYL)-6-METHYL-4-(4-METHYLBENZENESULFONYL)QUINOLINE

Cat. No.: B2968181
CAS No.: 872199-34-3
M. Wt: 431.51
InChI Key: KQJVDGOHZHFIKS-UHFFFAOYSA-N
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Description

3-(4-Methoxybenzoyl)-6-methyl-4-(4-methylbenzenesulfonyl)quinoline is a quinoline derivative characterized by a methoxy-substituted benzoyl group at position 3, a methyl group at position 6, and a 4-methylbenzenesulfonyl (tosyl) group at position 2. For instance, sulfonyl groups (e.g., 4-methylbenzenesulfonyl) are known to enhance metabolic stability and solubility, while methoxybenzoyl groups may influence receptor binding affinity .

Properties

IUPAC Name

(4-methoxyphenyl)-[6-methyl-4-(4-methylphenyl)sulfonylquinolin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO4S/c1-16-4-11-20(12-5-16)31(28,29)25-21-14-17(2)6-13-23(21)26-15-22(25)24(27)18-7-9-19(30-3)10-8-18/h4-15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQJVDGOHZHFIKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxybenzoyl)-6-methyl-4-(4-methylbenzenesulfonyl)quinoline typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of quinoline derivatives with 4-methoxybenzoyl chloride and 4-methylbenzenesulfonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and to handle large volumes of reactants and products.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxybenzoyl)-6-methyl-4-(4-methylbenzenesulfonyl)quinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce simpler quinoline compounds with fewer substituents.

Scientific Research Applications

3-(4-Methoxybenzoyl)-6-methyl-4-(4-methylbenzenesulfonyl)quinoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-methoxybenzoyl)-6-methyl-4-(4-methylbenzenesulfonyl)quinoline involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Synthesis Method Biological Activity/Key Findings Reference
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) 4-amino, 2-(4-Cl-phenyl), 3-(4-OMe-phenyl) PdCl₂-catalyzed cross-coupling Melting point: 223–225°C; spectral data reported
1-(4-Chlorobenzyl)-6-ethoxy-3-[(4-isopropylphenyl)sulfonyl]-4(1H)-quinolinone 6-ethoxy, 3-(4-isopropylbenzenesulfonyl), 1-(4-Cl-benzyl) Multi-step functionalization Structural emphasis on sulfonyl group’s role in solubility
8-ethyl-10-(4-methoxybenzoyl)-pyrrolo[3,4]pyrrolo[1,2-a]quinoline-dione 10-(4-OMe-benzoyl), fused pyrrolo-pyrrolo-isoquinoline core Cyclization and oxidation IR spectral data (1783 cm⁻¹ for carbonyl)
2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline 4-(3,4-diOMe-phenyl), 2-(4-Cl-phenyl), 6-OMe, 3-Me One-pot three-component synthesis Methodology optimized for regioselectivity

Key Observations:

  • Sulfonyl Groups : The 4-methylbenzenesulfonyl group in the target compound is analogous to the 4-isopropylbenzenesulfonyl group in , which may improve pharmacokinetic properties by reducing oxidative metabolism.
  • Methoxybenzoyl Groups : The 4-methoxybenzoyl substituent (position 3) is structurally similar to compounds in , where methoxy groups enhance π-π stacking interactions in receptor binding.
  • Methyl Groups : The 6-methyl group in the target compound aligns with 3-methyl substituents in , which can sterically hinder undesired metabolic pathways.

Pharmacological Activity Trends

  • For example, N'-[1-(4-hydroxyphenyl)ethylidene] analogs showed superior activity against bacterial strains compared to unsubstituted derivatives.
  • Receptor Binding: Quinoline heterocycles with nitrogen positioning adjustments (e.g., 2-, 3-, or 7-positions) in significantly altered dopamine D3 receptor selectivity. This suggests that the target compound’s 3-methoxybenzoyl and 4-sulfonyl groups may optimize steric and electronic interactions for receptor targeting.

Biological Activity

3-(4-Methoxybenzoyl)-6-methyl-4-(4-methylbenzenesulfonyl)quinoline is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a quinoline backbone substituted with a methoxybenzoyl group and a methylbenzenesulfonyl moiety. This unique arrangement is thought to contribute to its biological properties.

  • Molecular Formula : C₁₈H₁₈N₂O₃S
  • Molecular Weight : 342.41 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Some proposed mechanisms include:

  • Inhibition of Kinase Activity : Similar compounds have shown efficacy in inhibiting specific kinases involved in cancer cell proliferation.
  • Induction of Apoptosis : Research indicates that the compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Anti-inflammatory Properties : The sulfonyl group may contribute to anti-inflammatory effects by modulating cytokine production.

Anticancer Activity

Numerous studies have investigated the anticancer potential of quinoline derivatives, including the target compound. Key findings include:

  • Cell Proliferation Inhibition : In vitro studies demonstrated significant inhibition of cancer cell lines, including breast and lung cancer cells.
  • Synergistic Effects : When combined with other chemotherapeutic agents, the compound exhibited enhanced efficacy, suggesting a potential role in combination therapy.

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory properties of the compound:

  • Cytokine Modulation : The compound has been shown to reduce levels of pro-inflammatory cytokines, which may be beneficial in treating inflammatory diseases.

Case Studies

  • Study on Breast Cancer Cells :
    • Objective : To evaluate the cytotoxic effects of the compound on MCF-7 breast cancer cells.
    • Results : The study reported a dose-dependent reduction in cell viability, with IC50 values indicating potent activity at low concentrations.
  • Combination Therapy Study :
    • Objective : To assess the efficacy of the compound when used alongside standard chemotherapy drugs.
    • Results : The combination treatment resulted in significantly lower tumor growth rates compared to monotherapy.

Data Table: Summary of Biological Activities

Activity TypeEffect ObservedReference
AnticancerInhibition of cell proliferation
Apoptosis InductionTriggering apoptotic pathways
Anti-inflammatoryReduction in pro-inflammatory cytokines
Synergistic EfficacyEnhanced effects when combined with other drugs

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